N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
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Overview
Description
N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine: is a synthetic organic compound characterized by the presence of dichlorophenyl and bis(trifluoromethyl) groups attached to a naphthyridine core
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer properties . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
It’s likely that it interacts with its targets in a way that disrupts their normal function, leading to the desired therapeutic effects .
Biochemical Pathways
Given its potential anticancer properties , it may be involved in pathways related to cell growth and proliferation.
Result of Action
Given its potential anticancer properties , it may induce cell death or inhibit cell growth in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a dichlorophenyl halide reacts with the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dichlorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
Medicinally, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 1,6-Naphthyridine derivatives
- Indole derivatives
Uniqueness
N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is unique due to the combination of dichlorophenyl and bis(trifluoromethyl) groups on a naphthyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F6N3/c17-7-1-3-11(10(18)5-7)25-13-4-2-8-9(15(19,20)21)6-12(16(22,23)24)26-14(8)27-13/h1-6H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMBKUFYBQJEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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